2-[(2-Hydroxy-3,5-dimethylphenyl)methylsulfonylmethyl]-4,6-dimethylphenol
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Overview
Description
2-[(2-Hydroxy-3,5-dimethylphenyl)methylsulfonylmethyl]-4,6-dimethylphenol is an organic compound characterized by its phenolic structure with additional methyl and sulfonylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxy-3,5-dimethylphenyl)methylsulfonylmethyl]-4,6-dimethylphenol typically involves the reaction of 2-hydroxy-3,5-dimethylbenzyl alcohol with sulfonyl chloride under basic conditions. The reaction proceeds through the formation of a sulfonyl intermediate, which then reacts with 4,6-dimethylphenol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxy-3,5-dimethylphenyl)methylsulfonylmethyl]-4,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and related compounds.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[(2-Hydroxy-3,5-dimethylphenyl)methylsulfonylmethyl]-4,6-dimethylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxy-3,5-dimethylphenyl)methylsulfonylmethyl]-4,6-dimethylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, influencing biological pathways. The sulfonyl group can interact with enzymes and proteins, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Hydroxy-3,5-dimethylphenyl)methyl]-4,6-dimethylphenol
- 2-[(2-Hydroxy-3,5-dimethylphenyl)methylsulfonyl]-4,6-dimethylphenol
- 2-[(2-Hydroxy-3,5-dimethylphenyl)methylsulfonylmethyl]-4,6-dimethoxyphenol
Uniqueness
2-[(2-Hydroxy-3,5-dimethylphenyl)methylsulfonylmethyl]-4,6-dimethylphenol is unique due to the presence of both sulfonylmethyl and phenolic hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for further research.
Properties
CAS No. |
63261-28-9 |
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Molecular Formula |
C18H22O4S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[(2-hydroxy-3,5-dimethylphenyl)methylsulfonylmethyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C18H22O4S/c1-11-5-13(3)17(19)15(7-11)9-23(21,22)10-16-8-12(2)6-14(4)18(16)20/h5-8,19-20H,9-10H2,1-4H3 |
InChI Key |
BFKKBHXWUBYAEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)CS(=O)(=O)CC2=CC(=CC(=C2O)C)C)O)C |
Origin of Product |
United States |
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